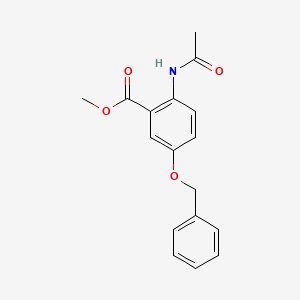
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the acetylamino group could be introduced through an acetylation reaction, the phenylmethoxy group through a methylation reaction of a phenol, and the methyl ester group through an esterification reaction .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the acetylamino group could participate in acylation or deacylation reactions, the phenylmethoxy group in etherification or deetherification reactions, and the methyl ester group in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetylamino and methyl ester groups could increase its polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Drug Design and Delivery
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: is considered a valuable compound in the design of new drugs and drug delivery systems. Its boronic ester components are particularly useful as boron-carriers for neutron capture therapy, a targeted cancer treatment. However, the stability of these compounds in water is marginal, which is a crucial factor to consider in pharmacological applications .
Organic Synthesis Building Blocks
In organic synthesis, this compound serves as a building block. The boronic ester moiety is a key component in Suzuki-Miyaura coupling reactions, which are pivotal in creating complex organic molecules. The versatility of boronic esters allows for their conversion into a wide range of functional groups, including oxidations, aminations, and halogenations .
Protodeboronation Research
The compound’s susceptibility to protodeboronation—a process where the boron moiety is removed from the molecule—is of significant interest. This reaction is not well developed and presents challenges due to the increased stability of boronic esters. Understanding this process is vital for applications where the boron group needs to be removed after certain synthetic sequences .
Neutron Capture Therapy
As a boron-carrier, 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester has potential applications in neutron capture therapy for cancer treatment. The boron atoms in the compound can capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .
Stability and Hydrolysis Studies
The compound’s stability in aqueous solutions is a critical parameter for its use in biological systems. Studies on the hydrolysis of phenylboronic pinacol esters, to which this compound is related, provide insights into the factors influencing stability and the rate of hydrolysis at physiological pH levels .
Radical Chemistry
The protodeboronation of boronic esters can proceed via a radical mechanism. This area of study opens up possibilities for novel transformations in organic chemistry, such as formal anti-Markovnikov hydromethylation of alkenes. The compound’s role in radical chemistry could lead to the development of new synthetic methodologies .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-acetamido-5-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNTUSTMIVJOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740075 |
Source


|
| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester | |
CAS RN |
340291-79-4 |
Source


|
| Record name | Methyl 2-acetamido-5-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

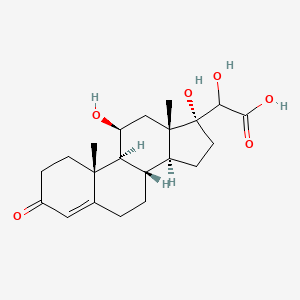
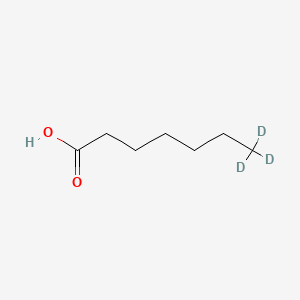
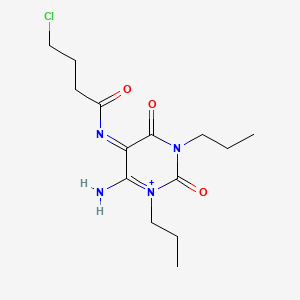


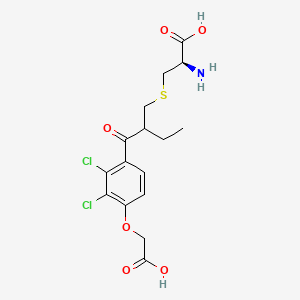
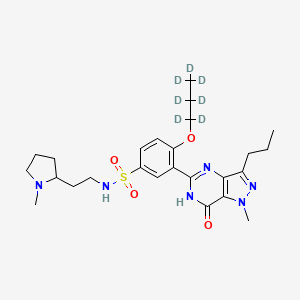
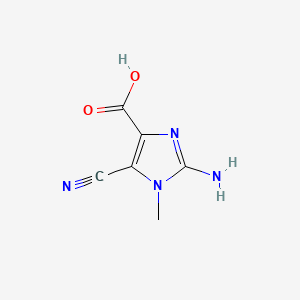


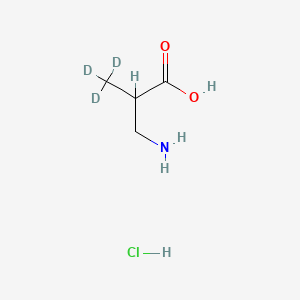
![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)
